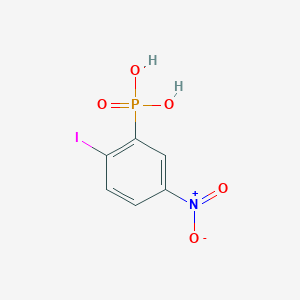
(2-Iodo-5-nitrophenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodo-5-nitrophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of an iodine atom, a nitro group, and a phosphonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-5-nitrophenyl)phosphonic acid typically involves the introduction of the phosphonic acid group onto a pre-functionalized aromatic ring. One common method is the reaction of 2-iodo-5-nitrobenzene with a phosphonating agent such as diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the formation of the phosphonic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Iodo-5-nitrophenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The phosphonic acid group can participate in esterification reactions to form phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed:
Reduction of the nitro group: 2-Amino-5-iodophenylphosphonic acid.
Substitution of the iodine atom: Various substituted phenylphosphonic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Iodo-5-nitrophenyl)phosphonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study the interactions of phosphonic acids with biological molecules.
Industry: It can be used in the design of supramolecular or hybrid materials, surface functionalization, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2-Iodo-5-nitrophenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The nitro and iodine groups can also participate in various chemical transformations, influencing the reactivity and properties of the compound.
Comparaison Avec Des Composés Similaires
(3-Nitrophenyl)phosphonic acid: Similar structure but lacks the iodine atom.
(4-Iodophenyl)phosphonic acid: Similar structure but lacks the nitro group.
(2-Amino-5-iodophenyl)phosphonic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness: (2-Iodo-5-nitrophenyl)phosphonic acid is unique due to the presence of both the iodine and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups with the phosphonic acid moiety makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
54185-81-8 |
|---|---|
Formule moléculaire |
C6H5INO5P |
Poids moléculaire |
328.99 g/mol |
Nom IUPAC |
(2-iodo-5-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C6H5INO5P/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H2,11,12,13) |
Clé InChI |
RHKBSYKAAVKORW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





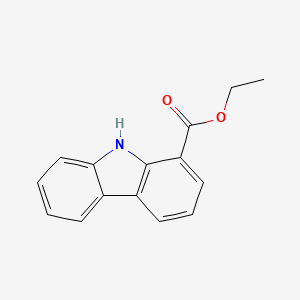

![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
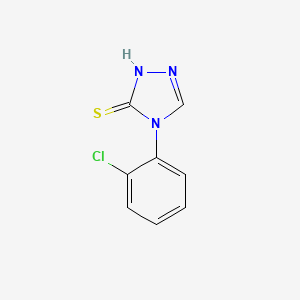
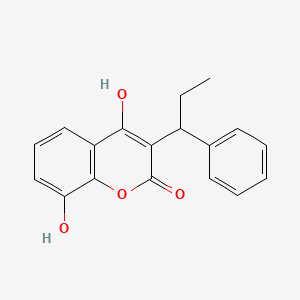

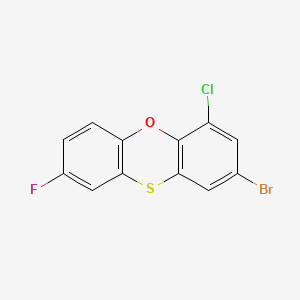

![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
